3-hydroxy-N-methylbenzamide
Overview
Description
3-Hydroxy-N-methylbenzamide is a compound that is part of the benzamide family, characterized by a benzene ring attached to an amide group. It is closely related to various other benzamide derivatives that have been studied for their chemical properties, metabolism, and potential applications in fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzamide derivatives, including those related to 3-hydroxy-N-methylbenzamide, involves various strategies. For instance, N-hydroxy-2-(4-methylbenzamido)benzamide was synthesized using readily available reagents, showcasing an efficient strategy for creating new benzamide compounds . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods highlight the versatility in synthesizing benzamide derivatives, which could be applied to the synthesis of 3-hydroxy-N-methylbenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of m-hydroxybenzamide revealed that the molecules are linked by hydrogen bonds to form double-layered sheets, with the carboxamide group and benzene ring twisted to each other . Similarly, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined and showed the influence of intermolecular interactions on the geometry of the molecule . These findings provide insights into the molecular structure of 3-hydroxy-N-methylbenzamide, which likely exhibits similar hydrogen bonding and geometric characteristics.
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions, including metabolic conversions. N-(Hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide, and its stability was investigated under different conditions . Chiral N-hydroxybenzamides have been synthesized and used as precursors for chiral N-oxyl radicals, which are involved in asymmetric oxidation reactions . These studies suggest that 3-hydroxy-N-methylbenzamide could also participate in metabolic pathways and serve as a precursor for radical species in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystal structure analysis of N-hydroxy-2-(4-methylbenzamido)benzamide provided insights into its intermolecular interactions, such as hydrogen bonds and π-stacking, which are crucial for the stability of the crystal packing . Theoretical calculations, including density functional theory (DFT), have been used to analyze the electronic properties of methyl 4-hydroxybenzoate, indicating a lower band gap value that correlates with its pharmaceutical activity . These analyses are relevant to understanding the properties of 3-hydroxy-N-methylbenzamide, which may exhibit similar intermolecular interactions and electronic characteristics.
Scientific Research Applications
Application in Metal-Catalyzed Reactions : A compound structurally related to 3-hydroxy-N-methylbenzamide, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Role in Stereoselective Reduction : The compound 3H-labeled 2-hydroxy-N-[(5-hydroxy-[5-3H]-1,3,3-trimethylcyclohexyl)methyl]-5-methylbenzamide, closely related to 3-hydroxy-N-methylbenzamide, was synthesized via a stereoselective reduction method, indicating potential uses in stereospecific syntheses (Dischino et al., 1999).
Metabolic Conversion Research : Studies have investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, providing insight into the metabolism and stability of these compounds, including derivatives of 3-hydroxy-N-methylbenzamide (Ross et al., 1983).
Inhibitory Effects on Poly(ADP-ribose) Synthesis : Research has explored the effects of 3-aminobenzamide, a related compound, on DNA repair, suggesting a potential for 3-hydroxy-N-methylbenzamide in similar pathways (Cleaver et al., 1985).
Electronic Structure and Hydrogen Bond Properties : Density functional theory-based methods were used to study compounds like 2-hydroxy-N-methylbenzamide, highlighting their relevance in understanding intramolecular hydrogen bond properties, which is crucial for developing analogues of commercial medicines (Jezierska et al., 2009).
Pharmaceutical and Repellent Applications : N,N-diethyl-3-methylbenzamide, closely related to 3-hydroxy-N-methylbenzamide, is widely used as an insect repellent. Research into its pharmacokinetics and safety aspects has provided valuable insights, relevant to the development of new formulations and understanding the potential side effects (Qiu et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMDNNJDGIVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326583 | |
Record name | 3-hydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-methylbenzamide | |
CAS RN |
15788-97-3 | |
Record name | 3-hydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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